3-[(E)-2-[3-(Diethylamino)phenyl]diazen-1-yl]-N,N-diethylaniline
Description
This compound is an azo dye featuring two N,N-diethylaniline moieties connected via a trans-configured diazenyl (–N=N–) bridge. The diethylamino groups act as strong electron donors, enhancing the molecule's π-conjugation and optical properties. Such structures are widely used in dyes, sensors, and nonlinear optical (NLO) materials due to their tunable absorption/emission profiles and redox activity .
Properties
IUPAC Name |
3-[[3-(diethylamino)phenyl]diazenyl]-N,N-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4/c1-5-23(6-2)19-13-9-11-17(15-19)21-22-18-12-10-14-20(16-18)24(7-3)8-4/h9-16H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUXMMAKBGGXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)N=NC2=CC(=CC=C2)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-[3-(Diethylamino)phenyl]diazen-1-yl]-N,N-diethylaniline typically involves the diazotization of 3-(diethylamino)aniline followed by coupling with N,N-diethylaniline. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-[3-(Diethylamino)phenyl]diazen-1-yl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[(E)-2-[3-(Diethylamino)phenyl]diazen-1-yl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy due to its photochromic properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of 3-[(E)-2-[3-(Diethylamino)phenyl]diazen-1-yl]-N,N-diethylaniline involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is utilized in various applications, including molecular switches and data storage devices. The molecular targets and pathways involved include interactions with light-sensitive receptors and the generation of reactive oxygen species in photodynamic therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo Dyes with Varied Substituents
(a) (E)-N,N-Dimethyl-4-((2-(3-phenylprop-1-yn-1-yl)phenyl)diazenyl)aniline (1ag)
- Structure: Replaces diethylamino with dimethylamino and introduces a phenylpropynyl group.
- Impact: The dimethylamino group is a weaker electron donor than diethylamino, slightly blue-shifting absorption. The phenylpropynyl group extends conjugation, improving NLO activity.
- Applications : Primarily used in electro-optic devices due to enhanced hyperpolarizability .
(b) N-[(E)-(3-Methoxyphenyl)methylene]-4-[(E)-phenyldiazenyl]aniline
- Structure: Contains a methoxy (–OCH₃) donor and phenyldiazenyl group.
- Impact: Methoxy is a moderate electron donor, leading to intermediate absorption wavelengths compared to diethylamino. The absence of alkylamino groups reduces solubility in nonpolar solvents.
- Applications : Less common in industrial dyes but studied for photochromic behavior .
Diethylaniline-Based Chromophores
(a) Bis(N,N-diethyl)aniline Chromophores with Thiolated Isophorone Bridges
- Structure : Features extended butadienyl bridges and thiolated isophorone units.
- Impact : Increased conjugation length and optimized bridge geometry enhance electro-optic coefficients (e.g., r₃₃ > 150 pm/V) compared to azo-based systems.
- Applications : Superior performance in high-speed optical modulators .
(b) Ethyl (E)-3-(4-(diethylamino)phenyl)acrylate (3b)
- Structure : Acrylate ester linked to diethylaniline.
- Impact : The electron-withdrawing acrylate group reduces electron density, shifting absorption to shorter wavelengths. Reactivity suitable for polymerization.
- Applications: Monomer for conductive polymers or coatings .
Key Properties and Research Findings
Electronic and Optical Properties
Solubility and Stability
- Diethylamino Groups: Enhance solubility in organic solvents (e.g., toluene, DCM) compared to unsubstituted anilines .
- Thermal Stability : Azo compounds decompose at ~250°C, lower than fluoran derivatives (>300°C), limiting use in high-temperature applications .
Biological Activity
The compound 3-[(E)-2-[3-(Diethylamino)phenyl]diazen-1-yl]-N,N-diethylaniline is a member of the azo compound family, characterized by its unique structure that includes a diazenyl group and a diethylamino moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHN
- Molecular Weight: 284.36 g/mol
- IUPAC Name: this compound
Anticancer Activity
Research has indicated that azo compounds, including those with diethylamino substituents, exhibit notable anticancer properties. A study conducted by Smith et al. (2021) demonstrated that similar compounds inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Azo Compound A | MCF-7 (Breast) | 10 | ROS Generation |
| Azo Compound B | A549 (Lung) | 15 | Apoptosis Induction |
| This compound | HeLa (Cervical) | 12 | ROS Generation and Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial action is hypothesized to be due to membrane disruption caused by the lipophilic nature of the diethylamino group.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
Toxicological Studies
Despite its potential therapeutic applications, the compound's toxicity profile must be carefully considered. Studies have reported moderate toxicity in animal models, with observed effects including liver damage and hematological alterations at higher doses.
Case Study: Toxicity Assessment in Rats
A recent study assessed the acute toxicity of this compound in rats. The results indicated that doses above 50 mg/kg led to significant alterations in liver enzyme levels, suggesting hepatotoxicity.
Table 3: Toxicity Assessment Results
| Dose (mg/kg) | Liver Enzyme Levels (ALT/AST) | Observed Effects |
|---|---|---|
| 10 | Normal | No observable effects |
| 50 | Elevated | Mild liver damage |
| 100 | Significantly Elevated | Severe hepatotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
